3-Iodo-1,1,2,2-tetramethylcyclopropane
Overview
Description
3-Iodo-1,1,2,2-tetramethylcyclopropane is an organoiodine compound with the molecular formula C7H13I. It is characterized by a cyclopropane ring substituted with four methyl groups and one iodine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1,1,2,2-tetramethylcyclopropane typically involves the iodination of 1,1,2,2-tetramethylcyclopropane. One common method includes the reaction of 1,1,2,2-tetramethylcyclopropane with iodine in the presence of a catalyst such as silver acetate. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to optimize yield and minimize by-products. Advanced purification techniques, such as distillation and recrystallization, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-1,1,2,2-tetramethylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The compound can be reduced to 1,1,2,2-tetramethylcyclopropane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding alcohols or ketones.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution: Corresponding substituted cyclopropanes.
Reduction: 1,1,2,2-tetramethylcyclopropane.
Oxidation: Corresponding alcohols or ketones.
Scientific Research Applications
3-Iodo-1,1,2,2-tetramethylcyclopropane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and cyclopropane derivatives.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, especially in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Iodo-1,1,2,2-tetramethylcyclopropane is primarily based on its ability to undergo substitution and reduction reactions. The iodine atom serves as a leaving group, facilitating nucleophilic substitution reactions. In reduction reactions, the compound is converted to 1,1,2,2-tetramethylcyclopropane, which can further participate in various chemical transformations .
Comparison with Similar Compounds
1,1,2,2-Tetramethylcyclopropane: Lacks the iodine atom, making it less reactive in substitution reactions.
3-Bromo-1,1,2,2-tetramethylcyclopropane: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and reaction conditions.
3-Chloro-1,1,2,2-tetramethylcyclopropane: Contains a chlorine atom, which affects its chemical behavior compared to the iodine-containing compound.
Uniqueness: 3-Iodo-1,1,2,2-tetramethylcyclopropane is unique due to the presence of the iodine atom, which imparts distinct reactivity and enables specific chemical transformations that are not possible with its bromo or chloro analogs .
Properties
IUPAC Name |
3-iodo-1,1,2,2-tetramethylcyclopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13I/c1-6(2)5(8)7(6,3)4/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHCFQXGOKJEMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40698142 | |
Record name | 3-Iodo-1,1,2,2-tetramethylcyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40698142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39653-50-4 | |
Record name | 3-Iodo-1,1,2,2-tetramethylcyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40698142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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